2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound classified under isoindoline derivatives. This compound features an isoindole core that is substituted with a piperidinyl group and an iodine atom, making it of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its systematic name reflects its structural complexity, indicating the presence of both piperidine and isoindole functionalities, which are crucial for its biological interactions and therapeutic potential.
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the isoindoline-1,3-dione core. This is followed by the introduction of the piperidinyl group and an iodination step. The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.
In industrial settings, optimized synthetic routes are employed to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can enhance production efficiency. High-throughput screening methods may also be utilized to identify the most effective reaction conditions for large-scale synthesis.
The molecular structure of 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione can be represented by its chemical formula . The compound consists of an isoindole framework with a piperidine ring attached at one position and an iodine substituent at another.
The compound has a molecular weight of approximately 374.15 g/mol. The structural representation includes functional groups that contribute to its reactivity and biological activity. The presence of iodine enhances its electrophilic character, making it suitable for various chemical transformations .
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione can undergo several types of chemical reactions:
Typical reagents include halogenating agents for iodination, reducing agents like sodium borohydride for reduction processes, and oxidizing agents such as potassium permanganate for oxidation reactions. These reactions are generally conducted under controlled temperatures and inert atmospheres to minimize side reactions.
The mechanism of action for 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .
The compound appears as a solid with a melting point around 276 °C. It is typically stored under inert conditions due to its sensitivity to air.
The purity of synthesized samples is often greater than 95%, indicating high-quality production methods. The compound exhibits characteristics typical of isoindole derivatives, including stability under standard laboratory conditions but requiring careful handling due to potential reactivity associated with the iodine substituent .
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione has several scientific applications:
This comprehensive analysis highlights the significance of 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione in various fields while providing insights into its synthesis, structure, reactivity, mechanism of action, properties, and applications.
The systematic IUPAC name 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione defines this compound as a dual heterocyclic system with precise substitution patterns. The core structure comprises:
This classifies the compound as an α-iodinated thalidomide analog, belonging to the broader family of cereblon-binding immunomodulatory drugs (IMiDs). The systematic name reflects the presence of two cyclic imide functionalities critical for biological activity and molecular recognition [1] [3].
Empirical Formula: C₁₃H₉IN₂O₄Molar Mass: 384.13 g/mol (calculated from atomic masses: C 40.65%, H 2.36%, I 33.03%, N 7.29%, O 16.67%) [1] [3].
Table 1: Elemental Composition Analysis
Element | Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon (C) | 13 | 156.17 | 40.65 |
Hydrogen (H) | 9 | 9.07 | 2.36 |
Iodine (I) | 1 | 126.90 | 33.03 |
Nitrogen (N) | 2 | 28.01 | 7.29 |
Oxygen (O) | 4 | 64.00 | 16.67 |
The significant iodine contribution (33% by mass) highlights its potential as a heavy atom for crystallographic studies or as a radiolabeling/radioisotope carrier site [1] .
The compound contains one chiral center at the C-3 position of the piperidine ring, resulting in two enantiomers (R and S). Unlike classical thalidomide, where the S-enantiomer exhibits teratogenicity, the impact of stereochemistry in this iodinated analog remains under investigation [10].
X-ray diffraction studies of similar compounds (e.g., thalidomide) reveal:
NMR (Predicted):
IR (KBr):
Mass Spectrometry (EI-MS):
Table 2: Comprehensive Spectroscopic Signatures
Technique | Key Peaks | Structural Assignment |
---|---|---|
¹H NMR | δ 5.15 (dd) | Methine proton (CH-3 of piperidine) |
δ 7.60–7.85 (m) | Aromatic protons (H-5, H-6, H-7) | |
¹³C NMR | δ 166–173 | Carbonyl carbons (imide groups) |
δ 138.5 | Iodo-substituted carbon (C-4) | |
IR | 1590 cm⁻¹ | C-I vibrational stretch |
MS | m/z 257 [M−I]⁺ | Loss of iodine radical |
The iodine substitution imparts distinct properties compared to other halo-derivatives:
Table 3: Comparative Analysis of Halo-Substituted Thalidomide Analogs
Compound | Molecular Weight (g/mol) | Key Property Differences |
---|---|---|
4-Iodo derivative (this compound) | 384.13 | Highest MW; polarizable I for halogen bonding |
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline | 337.12 | Moderate reactivity in SNAr reactions |
4-Fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline | 276.22 | Strong electron-withdrawing effect; minimal steric bulk |
4-Hydroxy analog (thalidomide-OH) | 274.23 | H-bond donor capacity; reduced electrophilicity |
4-Nitro analog | 303.23 | Enhanced electron deficiency; facilitates nucleophilic attack [3] [4] [7] |
Electronic Effects:
Reactivity Implications:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7